Cas no 95298-47-8 (Kaji-ichigoside F1)

Kaji-ichigoside F1 structure
Kaji-ichigoside F1 structure
Product Name:Kaji-ichigoside F1
Numero CAS:95298-47-8
MF:C36H58O10
MW:650.839732646942
CID:2080230
PubChem ID:14019178
Update Time:2025-10-28

Kaji-ichigoside F1 Proprietà chimiche e fisiche

Nomi e identificatori

    • 2alpha,3alpha,19alpha-trihydroxyurs-12-en-28-oic acid 28-beta-D-glucopyranosyl ester
    • 2alpha,3alpha,19alpha-trihydroxyurs-12-en-28-oic acid beta-D-glucopyranosyl ester
    • 2alpha,3alpha,19alpha-trihydroxy-ursolic acid-28-O-bet
    • euscaphic acid glucoside ester
    • Kaji-ichigoside F1
    • Kajiichigoside F1
    • 1-O-[(2α,3α)-2,3,19-Trihydroxy-28-oxours-12-en-28-yl]-β-D-glucopyranose
    • 28-O-beta-D-Glucopyranosyleuscaphic acid
    • 2alpha,3alpha,19alpha-Trihydroxylurs-12-en-28-oic acid-28-O-beta-D-glucopyranoside
    • [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,10,11-trihydroxy-
    • 28-O-β-D-Glucopyranosyleuscaphic acid
    • D
    • 2α,3α,19α-Trihydroxylurs-12-en-28-oic acid-28-O-β-D-glucopyranoside
    • 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid 28-D-glucopyranoside
    • 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid ester glucoside
    • Euscaphic acid 28-O-β-D-glucopyranoside
    • AKOS037515255
    • [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
    • MS-30964
    • KajiichigosideF1
    • HY-N2297
    • 95298-47-8
    • CS-0019624
    • DTXSID201316292
    • CHEMBL4128666
    • (+)-28-Glucosyl tormentate
    • 28-Glucosyl tormentate
    • (+)-Kaji-ichigoside F1
    • DA-64703
    • (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (1R,2R,4aS,6aS,6bR,8aR,10S,11R,12aR,12bR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate
    • Inchi: 1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1
    • Chiave InChI: MLKQAGPAYHTNQQ-FUZXVMJXSA-N
    • Sorrisi: C([C@]12CC[C@@H](C)[C@](O)(C)[C@H]1C1=CC[C@@H]3[C@]4(C[C@@H](O)[C@@H](O)C(C)(C)[C@@H]4CC[C@@]3(C)[C@@]1(CC2)C)C)(=O)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1

Proprietà calcolate

  • Massa esatta: 650.40299804 g/mol
  • Massa monoisotopica: 650.40299804 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 46
  • Conta legami ruotabili: 4
  • Complessità: 1250
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 16
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 177
  • Peso molecolare: 650.8
  • XLogP3: 3.2

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 230-232 ºC (chloroform methanol )
  • Punto di ebollizione: 741.5±60.0 °C at 760 mmHg
  • Punto di infiammabilità: 223.6±26.4 °C
  • Solubilità: Insuluble (6.51E-4 g/L) (25 ºC),
  • Pressione di vapore: 0.0±5.6 mmHg at 25°C

Kaji-ichigoside F1 Informazioni sulla sicurezza

Kaji-ichigoside F1 Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-N2297-5mg
Kaji-ichigoside F1
95298-47-8 ≥98.0%
5mg
¥4500 2025-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
K29210-5mg
2alpha,3alpha,19alpha-trihydroxyurs-12-en-28-oic acid 28-beta-D-glucopyranosyl ester
95298-47-8
5mg
¥4198.0 2021-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1080-1 mg
Kaji-ichigoside F1
95298-47-8
1mg
¥3393.00 2022-04-26
MedChemExpress
HY-N2297-1mg
Kaji-ichigoside F1
95298-47-8 ≥98.0%
1mg
¥2045 2025-04-15
A2B Chem LLC
AX03333-500mg
KajiichigosideF1
95298-47-8 98% by HPLC
500mg
$25861.00 2024-04-19
A2B Chem LLC
AX03333-1000mg
KajiichigosideF1
95298-47-8 98% by HPLC
1000mg
$41361.00 2024-04-19
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP3119-5mg
Kaji-ichigoside F1
95298-47-8 ≥98%
5mg
¥3000元 2023-09-15
A2B Chem LLC
AX03333-1mg
KajiichigosideF1
95298-47-8 98% by HPLC
1mg
$191.00 2024-07-18
A2B Chem LLC
AX03333-5mg
KajiichigosideF1
95298-47-8 98% by HPLC
5mg
$795.00 2024-04-19
A2B Chem LLC
AX03333-10mg
KajiichigosideF1
95298-47-8 98% by HPLC
10mg
$1320.00 2024-04-19

Kaji-ichigoside F1 Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, 0 °C
1.2 Reagents: Acetone ;  0 °C
Riferimento
Hepatoprotective triterpenes from traditional Tibetan medicine Potentilla anserina
Morikawa, Toshio; Ninomiya, Kiyofumi; Imura, Katsuya; Yamaguchi, Takahiro; Akagi, Yoshinori; et al, Phytochemistry (Elsevier), 2014, 102, 169-181

Metodo di produzione 2

Condizioni di reazione
1.1 4 d
Riferimento
Biotransformation of oleanolic acid by Alternaria longipes and Penicillium adametzi
Liu, Dai-Lin; Liu, Ying; Qiu, Feng; Gao, Ying; Zhang, Jing-Ze, Journal of Asian Natural Products Research, 2011, 13(2), 160-167

Kaji-ichigoside F1 Raw materials

Kaji-ichigoside F1 Preparation Products

Kaji-ichigoside F1 Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:95298-47-8)Kaji-ichigoside F1
Numero d'ordine:A1205889
Stato delle scorte:in Stock
Quantità:5mg/10mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 03:43
Prezzo ($):276.0/483.0
Email:sales@amadischem.com

95298-47-8 (Kaji-ichigoside F1) Prodotti correlati

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95298-47-8)Kaji-ichigoside F1
A1205889
Purezza:99%/99%
Quantità:5mg/10mg
Prezzo ($):276.0/483.0
Email